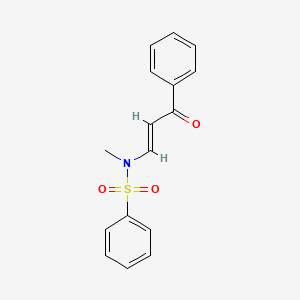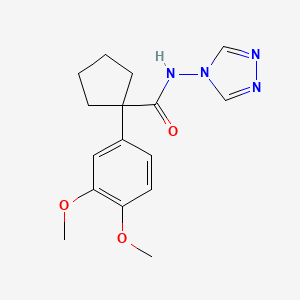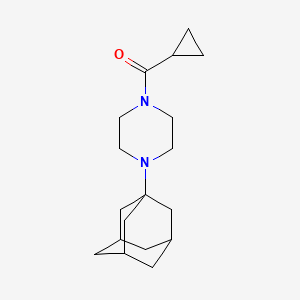![molecular formula C22H20N2O4 B5346190 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-323978 involves the formation of an imidazole ring, a common structural motif in many biologically active compounds . The synthetic route typically includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for WAY-323978 are not well-documented in the public domain. the synthesis of similar imidazole-based compounds often involves large-scale cyclization reactions using automated reactors and stringent quality control measures to ensure purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
WAY-323978 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: WAY-323978 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
WAY-323978 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the inhibition of ATPase activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of WAY-323978 involves the inhibition of ATPase activity, with an IC50 value of 0.9 μM . This inhibition affects the glycohydrolase activity of Clostridioides difficile toxin B, with an AC50 value of 30.91 μM . The molecular targets and pathways involved include the ATPase enzyme and related metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to WAY-323978 include other imidazole-based molecules, such as:
Uniqueness
WAY-323978 is unique due to its specific structure and potent ATPase inhibitory activity. Compared to other imidazole-based compounds, it exhibits a higher specificity and potency in inhibiting ATPase, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[[2-(4-hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-20-11-14(7-9-18(20)25)13-24-17-6-4-3-5-16(17)23-22(24)15-8-10-19(26)21(12-15)28-2/h3-12,25-26H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVOOAOEAYENPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the molecular formula and weight of 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol?
A1: The molecular formula of the compound is C22H20N2O4, and its molecular weight is 376.4 g/mol [].
Q2: What are the key structural features of this compound?
A2: The molecule contains a benzimidazole ring system connected to two benzene rings. The dihedral angles between the benzimidazole and the benzene rings are 44.26° and 82.91°. Importantly, the structure exhibits intramolecular O—H⋯O hydrogen bonds [].
Q3: What makes 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl)-2-methoxyphenol useful for copper ion detection?
A3: This compound exhibits a unique fluorescence property. When excited, it emits light, and the intensity of this emitted light is dramatically reduced (quenched) specifically in the presence of copper ions (Cu2+) [].
Q4: How does this fluorescence quenching help determine the concentration of copper ions?
A4: The degree of fluorescence quenching is directly proportional to the concentration of copper ions present. By measuring the change in fluorescence intensity, researchers can accurately determine the copper ion concentration in a sample [].
Q5: What specific application has been explored for this compound in water analysis?
A5: Researchers have successfully used 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl)-2-methoxyphenol to determine the concentration of copper ions in tap water samples [].
Q6: How effective was this method for determining copper ion concentrations in tap water?
A6: The method demonstrated satisfactory recovery values (R%) and a relative standard deviation (RSD%) below 5.00% for both intraday and interday measurements, indicating its reliability and accuracy [].
Q7: What are the detection and quantification limits for copper ions using this compound?
A7: The detection limit is 0.28 µg/L, meaning it can detect very low concentrations of copper ions. The quantification limit is 0.84 µg/L, indicating the lowest concentration at which accurate quantitative measurements can be made [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-cyclopropylacetamide](/img/structure/B5346129.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5346134.png)

![N-[(1R)-1-(aminocarbonyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5346150.png)
![4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenol](/img/structure/B5346159.png)

![2-{2-[5-chloro-2-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5346172.png)

![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)


![4-(4-methoxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5346223.png)